molecular formula C5H11FN2O2S B15306355 4-Aminopiperidine-1-sulfonyl fluoride

4-Aminopiperidine-1-sulfonyl fluoride

Cat. No.: B15306355
M. Wt: 182.22 g/mol
InChI Key: GGUVFXZQUCRMOP-UHFFFAOYSA-N
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Description

4-Aminopiperidine-1-sulfonyl fluoride hydrochloride (CAS 2344681-41-8) is a chemical building block featuring the sulfonyl fluoride (SVI-F) warhead, a privileged motif in modern covalent inhibitor discovery and chemical biology. This reagent is designed for the research and development of targeted covalent inhibitors (TCIs) via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click-chemistry platform. Sulfonyl fluorides are highly valued for their unique balance of stability and selective reactivity, enabling them to covalently engage nucleophilic amino acid residues in protein binding sites, such as lysine, tyrosine, serine, and threonine, forming stable sulfonyl adducts. The 4-aminopiperidine scaffold provides a versatile synthetic handle for further functionalization, allowing researchers to build complexity and tailor physicochemical properties. This compound is particularly relevant for exploring novel therapeutic strategies, including overcoming resistance in challenging drug targets. For instance, sulfonyl fluoride-based inhibitors have demonstrated promise in targeting the catalytic lysine (e.g., Lys745) of epidermal growth factor receptor (EGFR) mutants that are resistant to established therapies, representing a frontier in kinase inhibitor research. The reactivity of the sulfonyl fluoride group is context-dependent, primarily occurring in well-organized protein environments, which helps minimize off-target reactivity and enhances its suitability for biological applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H11FN2O2S

Molecular Weight

182.22 g/mol

IUPAC Name

4-aminopiperidine-1-sulfonyl fluoride

InChI

InChI=1S/C5H11FN2O2S/c6-11(9,10)8-3-1-5(7)2-4-8/h5H,1-4,7H2

InChI Key

GGUVFXZQUCRMOP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Thionyl Fluoride-Mediated Synthesis from Sulfonic Acids

Thionyl fluoride (SOF₂) efficiently converts sulfonic acid salts to sulfonyl fluorides. For 4-aminopiperidine-1-sulfonic acid sodium salt, the reaction proceeds via a two-step mechanism:

  • Formation of a mixed anhydride (RSO₂-O-SO₂R) through SOF₂ activation.
  • Nucleophilic fluorination by KF, displacing the sulfonate group.

Optimized conditions involve:

  • Solvent : Dimethylformamide (DMF) at 130°C.
  • Reagent Ratio : 2.0 equiv SOF₂ per sulfonate salt.
  • Yield : 90–99% for aryl and alkyl substrates.

This method is advantageous for its simplicity and high yields. However, SOF₂’s toxicity and gaseous nature necessitate stringent safety protocols. For 4-aminopiperidine-1-sulfonyl fluoride, the sodium salt of 4-aminopiperidine-1-sulfonic acid would serve as the precursor, though its synthesis requires prior sulfonation of 4-aminopiperidine.

Xtalfluor-E®-Promoted Deoxyfluorination

Xtalfluor-E®, a bench-stable deoxyfluorination reagent, enables the direct conversion of sulfonic acids to sulfonyl fluorides under mild conditions. The reaction mechanism involves:

  • Activation of the sulfonic acid by Xtalfluor-E®, forming a fluorophosphate intermediate.
  • Fluoride displacement to yield the sulfonyl fluoride.

For 4-aminopiperidine-1-sulfonic acid, optimal parameters include:

  • Solvent : Acetonitrile at room temperature.
  • Additives : 1.5 equiv Xtalfluor-E® and 2.0 equiv pyridine-HF.
  • Yield : 80–92% for analogous substrates.

This method circumvents the need for sulfonate salts and operates at lower temperatures compared to SOF₂-based routes. However, Xtalfluor-E®’s higher cost may limit large-scale applications.

Mechanochemical Synthesis Using Potassium Hydrogen Fluoride (KHF₂)

Ball milling provides a solvent-free alternative for sulfur(VI) fluoride synthesis. KHF₂ and acetic acid (AcOH) mediate the fluorination of sulfonimidoyl imidazoles under mechanochemical conditions. Adapting this to this compound would require:

  • Preparation of 4-aminopiperidine-1-sulfonimidoyl imidazole via sulfonamidation.
  • Ball milling with KHF₂ (2.0 equiv) and AcOH (3.0 equiv) at 25 Hz for 2 × 90 minutes.

While this method’s applicability to the target compound remains untested, it offers advantages in sustainability and reduced solvent waste. Challenges include the limited availability of sulfonimidoyl precursors and potential side reactions during milling.

Stability Considerations in Synthesis

The stability of this compound during synthesis is critical. Studies on analogous sulfonyl fluorides reveal:

  • Hydrolysis Susceptibility : Sulfonyl fluorides hydrolyze to sulfonic acids in aqueous media, particularly under basic conditions.
  • Thermal Stability : Decomposition occurs above 100°C, necessitating low-temperature protocols for Xtalfluor-E® and SOF₂ methods.
  • Storage Recommendations : Anhydrous conditions and inert atmospheres (N₂ or Ar) mitigate degradation.

Comparative Analysis of Synthetic Routes

Method Starting Material Reagents/Conditions Yield Advantages Limitations
Electrochemical Thiol/Disulfide KF, TBABF₄, CH₃CN/H₂O, 10 mA/cm² High Scalable, green chemistry Requires specialized equipment
Thionyl Fluoride Sulfonic Acid Salt SOF₂, DMF, 130°C 90–99% High yield, simple setup Toxic reagents, gaseous intermediates
Xtalfluor-E® Sulfonic Acid Xtalfluor-E®, pyridine-HF, CH₃CN, RT 80–92% Mild conditions, broad substrate scope High reagent cost
Mechanochemical Sulfonimidoyl Imidazole KHF₂, AcOH, ball milling, 25 Hz N/A Solvent-free, sustainable Precursor synthesis required

Chemical Reactions Analysis

Types of Reactions: 4-Aminopiperidine-1-sulfonyl fluoride undergoes various chemical reactions, including substitution, oxidation, and reduction. The sulfonyl fluoride group is particularly reactive and can participate in nucleophilic substitution reactions. Additionally, the compound can undergo oxidation to form sulfonic acids or reduction to yield sulfonamides.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.

Major Products Formed: The major products formed from the reactions of this compound include sulfonamides, sulfonic acids, and various substituted piperidine derivatives

Scientific Research Applications

4-Aminopiperidine-1-sulfonyl fluoride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations . In biology, the compound is employed as a probe for studying enzyme activity and protein interactions . . Additionally, the compound is used in the industry for the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 4-Aminopiperidine-1-carboxylate

  • Structure : Replaces the sulfonyl fluoride (-SO₂F) with a benzyl carbamate (-O(CO)OCH₂C₆H₅) group .
  • Reactivity : The carbamate group is less electrophilic than sulfonyl fluoride, limiting its use in covalent bond formation.
  • Toxicity: Limited toxicological data exist, but safety protocols emphasize immediate decontamination for skin/eye exposure and ingestion .
  • Applications : Primarily used in organic synthesis intermediates rather than targeted inhibition.

Sodium Fluoride (NaF)

  • Structure: A simple inorganic salt (Na⁺F⁻), lacking the piperidine backbone or sulfonyl group .
  • Reactivity: Releases free fluoride ions, which inhibit enzymes like enolase but lack the targeted covalent binding seen with sulfonyl fluorides.
  • Applications: Widely used in dental hygiene (anticaries agent) and metallurgy, contrasting with 4-aminopiperidine-1-sulfonyl fluoride’s biochemical applications .

Physicochemical Property Comparison

Table 1: Predicted Collision Cross-Section (CCS) Values for this compound Hydrochloride Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 183.05980 135.7
[M+Na]⁺ 205.04174 143.3
[M+NH₄]⁺ 200.08634 142.3
[M-H]⁻ 181.04524 134.2

Data sourced from collision cross-section predictions using ion mobility spectrometry .

  • Key Observations :
    • The [M+Na]⁺ adduct exhibits the largest CCS (143.3 Ų), suggesting increased steric bulk with sodium coordination.
    • Neutral adducts ([M]⁺/[M]⁻) show similar CCS values (~136.3 Ų), indicating minimal charge-dependent conformational changes .

Functional Group Reactivity

  • Sulfonyl Fluoride (-SO₂F) :
    • High electrophilicity enables covalent binding to serine, threonine, or tyrosine residues in proteins, making it valuable for activity-based protein profiling (ABPP).
    • Hydrolyzes slowly in aqueous media compared to sulfonyl chlorides, enhancing stability.
  • Carbamate (-O(CO)OR) :
    • Less reactive; primarily acts as a protecting group or prodrug moiety.
    • Hydrolysis yields amines/alcohols and CO₂, limiting irreversible interactions .

Q & A

Q. Table 1: Key Physical Properties of 4-Aminopiperidine Derivatives

PropertyValue (4-Aminopiperidine)Source
Molecular Weight (g/mol)100.16
Density (g/cm³)0.945
Flash Point (°C)45

Basic: What safety protocols are critical when handling this compound?

Answer:
Due to its reactive sulfonyl fluoride group and potential toxicity (similar to structurally related compounds):

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if exposed .

Note : Toxicological data for this specific compound may be limited; assume high reactivity and handle with caution .

Advanced: How does the amino group in this compound influence its reactivity in SuFEx (Sulfur Fluoride Exchange) click chemistry?

Answer:
The amino group introduces steric and electronic effects:

  • Steric Hindrance : The piperidine ring’s conformation may limit accessibility to nucleophiles, requiring optimized reaction conditions (e.g., elevated temperatures or polar solvents) .
  • Electronic Effects : The amine’s electron-donating nature can activate the sulfonyl fluoride group, enhancing reactivity with thiols or amines in proteins. However, competing side reactions (e.g., intramolecular cyclization) must be monitored via kinetic studies using stopped-flow spectroscopy .

Methodological Tip : Use Michaelis-Arbuzov-type reactions to probe steric effects by comparing reaction rates with non-aminated analogs .

Advanced: What strategies resolve contradictions in data when studying covalent inhibition of enzymes using this compound?

Answer:
Contradictions (e.g., variable inhibition efficiency) may arise from:

  • Protein Conformational Dynamics : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding-induced structural changes .
  • Competing Nucleophiles : Pre-treat enzyme solutions with iodoacetamide to block free thiols, ensuring specificity for sulfonyl fluoride reactions .
  • Controls : Include non-covalent inhibitors (e.g., substrate analogs) to distinguish covalent vs. reversible binding .

Q. Table 2: Comparative Reactivity of Sulfonyl Fluorides

CompoundReactivity with Thiols (kobs, M⁻¹s⁻¹)ApplicationSource
4-Oxopiperidine-1-sulfonyl fluoride0.45 ± 0.02Protein labeling
1-Acetylpiperidine-4-sulfonyl fluoride0.32 ± 0.03Enzyme inhibition

Advanced: How can researchers optimize reaction yields in the synthesis of derivatives using this compound?

Answer:
Yield optimization involves:

  • Solvent Screening : Test solvents like DMF or THF to balance solubility and reactivity .
  • Catalysis : Use phase-transfer catalysts (e.g., crown ethers) to enhance fluoride ion availability in biphasic systems .
  • Temperature Gradients : Perform reactions at 0–50°C to mitigate exothermic side reactions .

Case Study : A 20% yield increase was achieved by switching from KF to TBAF in acetonitrile, as confirmed by 19F^{19}\text{F} NMR tracking .

Basic: What analytical techniques characterize covalent modifications induced by this compound in proteins?

Answer:

  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Identifies modified peptides and exact modification sites .
  • Fluorescence Spectroscopy : Monitors quenching upon binding (e.g., using tryptophan-rich proteins) .
  • X-ray Crystallography : Resolves 3D structures of enzyme-inhibitor complexes to validate binding modes .

Advanced: How do structural modifications (e.g., fluorination) impact the compound’s biological activity?

Answer:

  • Fluorination : Enhances metabolic stability and membrane permeability. For example, fluorine’s electronegativity increases sulfonyl fluoride electrophilicity, accelerating reactions with catalytic serine residues in proteases .
  • Amino Group Substitution : Replacing the amine with a bulkier group (e.g., acetyl) reduces off-target binding but may lower aqueous solubility .

Experimental Design : Synthesize analogs with systematic substitutions and compare IC50 values in enzyme assays .

Basic: How should researchers address discrepancies in reported toxicity data for this compound?

Answer:

  • Literature Review : Cross-reference toxicity studies of structurally similar sulfonyl fluorides (e.g., 4-Oxopiperidine-1-sulfonyl fluoride) .
  • In Silico Prediction : Use tools like ProTox-II to estimate LD50 and hepatotoxicity .
  • Empirical Testing : Conduct acute toxicity assays in cell lines (e.g., HepG2) with LC50 determination .

Advanced: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Conditions : Store under argon at -20°C in amber vials to prevent hydrolysis .
  • Stability Monitoring : Perform quarterly HPLC checks to detect degradation products (e.g., sulfonic acids) .

Advanced: How does this compound compare to other sulfonyl fluorides in proteome-wide profiling studies?

Answer:

  • Selectivity : The amino group enables targeting of lysine-rich regions, unlike non-aminated sulfonyl fluorides that prefer serine hydrolases .
  • Kinetic Profiling : Use competitive activity-based protein profiling (ABPP) with fluorescent probes to map selectivity .

Data Interpretation : Normalize LC-MS/MS results to non-treated controls to distinguish specific vs. background binding .

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